molecular formula C12H10ClFN2O2 B11820477 Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate

Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate

Cat. No.: B11820477
M. Wt: 268.67 g/mol
InChI Key: ZSEBDGHEJRCHGT-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate is a chemical compound with the molecular formula C12H10ClFN2O2 It is known for its unique structure, which includes a cyano group and a substituted phenyl ring

Preparation Methods

The synthesis of ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-chloro-2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the phenyl ring substituents are replaced by other nucleophiles. Common reagents for these reactions include halides, amines, and thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate: This compound lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

    Ethyl 3-[(4-fluorophenyl)amino]-2-cyanoprop-2-enoate: This compound lacks the chlorine substituent, which may also influence its properties.

    Ethyl 3-[(4-chloro-2-methylphenyl)amino]-2-cyanoprop-2-enoate: The presence of a methyl group instead of a fluorine atom may result in different chemical and biological behaviors.

The uniqueness of ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate lies in its specific combination of substituents, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3

InChI Key

ZSEBDGHEJRCHGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)F)C#N

Origin of Product

United States

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